3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride
Overview
Description
“3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 1797564-61-4 . It has a molecular weight of 264.69 . This compound is used in scientific research and exhibits diverse properties. It finds applications in various fields like organic synthesis, medicinal chemistry, and material science.
Molecular Structure Analysis
The InChI Code for this compound is 1S/C8H8N2O4S.ClH/c9-7-4-15(13,14)8-3-5(10(11)12)1-2-6(7)8;/h1-3,7H,4,9H2;1H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Advanced Oxidation Processes for Environmental Remediation
Compounds similar to 3-Amino-6-nitro-2,3-dihydro-1lambda6-benzothiophene-1,1-dione hydrochloride have been studied in the context of environmental remediation, specifically through advanced oxidation processes (AOPs). AOPs are used to degrade recalcitrant compounds in water, and the research on acetaminophen degradation by AOPs provides insights into how similar compounds might react in these processes. The degradation pathways, kinetics, and by-products are crucial for understanding the environmental fate and treatment options for these compounds (Qutob et al., 2022).
Drug Stability and Degradation Studies
Research on the stability and degradation of pharmaceuticals like nitisinone, which shares structural similarities with the compound of interest, sheds light on the stability of nitro compounds under various conditions. Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of drugs, their degradation products, and the implications for drug design and safety (Barchańska et al., 2019).
Synthesis and Application of Heterocyclic Compounds
Heterocyclic compounds, including hydantoins and thiazolidin-4-ones, play a significant role in medicinal chemistry due to their diverse biological activities. The synthesis routes and applications of these compounds in drug discovery highlight the importance of heterocyclic chemistry in developing new therapeutics. Such research can offer a perspective on how the compound might be synthesized or modified for various scientific applications (Shaikh et al., 2023; Issac & Tierney, 1996).
Corrosion Inhibition
Quinoline derivatives, known for their anticorrosive properties, demonstrate the potential application of similar nitro and amino substituted compounds in protecting metals from corrosion. These findings are crucial for industries seeking to enhance the longevity and safety of their infrastructure and products (Verma et al., 2020).
Toxicological and Environmental Impact Studies
Understanding the mutagenic and carcinogenic potential of aromatic and heteroaromatic nitro compounds is vital for assessing their safety and environmental impact. Studies on the structure-activity relationship of these compounds help in designing safer chemicals by predicting their biological activity based on molecular structure (Debnath et al., 1991).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S.ClH/c9-7-4-15(13,14)8-3-5(10(11)12)1-2-6(7)8;/h1-3,7H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBNLSCCFUSIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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